molecular formula C12H8BrFN2O4S B7934990 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

Cat. No.: B7934990
M. Wt: 375.17 g/mol
InChI Key: HZUVSYRUAPVGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide is a chemical compound characterized by its bromine, fluorine, and nitro groups attached to a benzene ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide typically involves multiple steps, starting with the bromination of 5-fluoro-2-nitroaniline followed by sulfonation. The reaction conditions include the use of bromine in an inert solvent, such as carbon tetrachloride, and maintaining a controlled temperature to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) for the reduction of the nitro group.

  • Substitution: Various nucleophiles can substitute the bromine atom, such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of aniline derivatives.

  • Substitution: Formation of iodobenzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.

Biology: It has shown potential as a bioactive compound in biological studies, exhibiting properties such as antimicrobial and anti-inflammatory activities.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Industry: The compound is also used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitro group makes it a potential candidate for redox reactions, while the bromine and fluorine atoms contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

  • 4-Bromo-2-nitroaniline

  • 5-Fluoro-2-nitrobenzene

  • N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

Uniqueness: 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide stands out due to its combination of bromine, fluorine, and nitro groups, which confer unique chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-7-9(14)3-6-12(11)16(17)18/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUVSYRUAPVGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.